![molecular formula C23H21IN2O5S B12629629 5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid CAS No. 918666-70-3](/img/structure/B12629629.png)
5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid is a complex organic compound that features a combination of iodine, sulfamoyl, and benzamido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid typically involves multiple steps, starting with the iodination of a benzoic acid derivative. The introduction of the sulfamoyl and benzamido groups is achieved through subsequent reactions involving appropriate reagents and catalysts. Common synthetic routes include:
Sulfamoylation: This step involves the reaction of the iodinated benzoic acid with a sulfamoyl chloride derivative in the presence of a base such as triethylamine.
Amidation: The final step involves the coupling of the sulfamoylated intermediate with a benzamido derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the sulfamoyl and benzamido groups can form hydrogen bonds and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid: Unique due to the presence of both iodine and sulfamoyl groups.
5-Iodo-2-{4-[(3-phenylpropyl)carbamoyl]benzamido}benzoic acid: Similar structure but with a carbamoyl group instead of a sulfamoyl group.
5-Bromo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid: Bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in this compound imparts unique properties, such as enhanced reactivity and the ability to participate in halogen bonding. This makes it distinct from similar compounds with different halogens or functional groups.
Properties
CAS No. |
918666-70-3 |
|---|---|
Molecular Formula |
C23H21IN2O5S |
Molecular Weight |
564.4 g/mol |
IUPAC Name |
5-iodo-2-[[4-(3-phenylpropylsulfamoyl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C23H21IN2O5S/c24-18-10-13-21(20(15-18)23(28)29)26-22(27)17-8-11-19(12-9-17)32(30,31)25-14-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-13,15,25H,4,7,14H2,(H,26,27)(H,28,29) |
InChI Key |
ZVGPESOVCFEEHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12629547.png)
![(11R,12S,16R)-14-(2,4-dichlorophenyl)-11-(4-methoxybenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12629549.png)
![4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline](/img/structure/B12629551.png)
![Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate](/img/structure/B12629558.png)
![6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12629574.png)
![5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12629575.png)
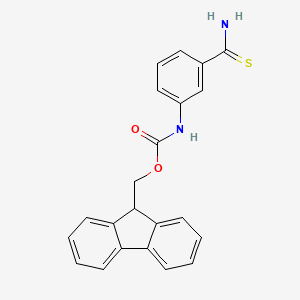
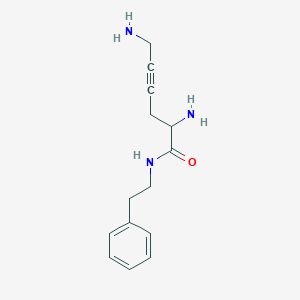
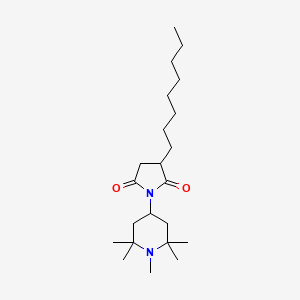
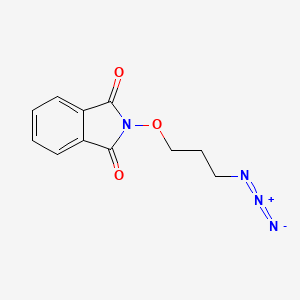
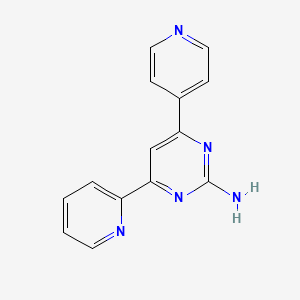
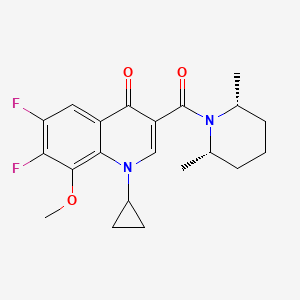
![1-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid](/img/structure/B12629616.png)
![6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B12629620.png)
